molecular formula C14H19N5O2S B3877736 [(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea

[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea

Cat. No.: B3877736
M. Wt: 321.40 g/mol
InChI Key: AUSRQGWYMVBZSC-CXUHLZMHSA-N
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Description

[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-nitrobenzaldehyde to form an intermediate Schiff base.

    Thiourea Addition: The intermediate is then reacted with thiourea under controlled conditions to yield the final product.

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring and nitrophenyl group.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted thiourea derivatives are the major products.

Scientific Research Applications

[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine ring structure.

    3-Nitrobenzaldehyde: Contains the nitrophenyl group.

    Thiourea: Contains the thiourea moiety.

Uniqueness

[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties not observed in the individual components.

Properties

IUPAC Name

[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-10-4-6-18(7-5-10)12-3-2-11(8-13(12)19(20)21)9-16-17-14(15)22/h2-3,8-10H,4-7H2,1H3,(H3,15,17,22)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSRQGWYMVBZSC-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C=NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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